cis-3-Hexenyl heptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

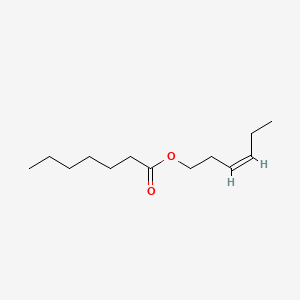

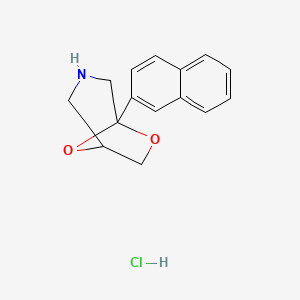

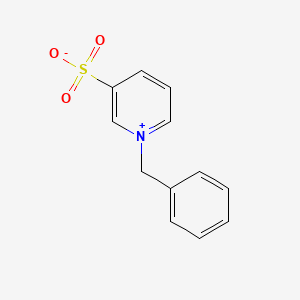

Cis-3-Hexenyl heptanoate is an organic compound with the chemical formula C13H24O2 . It belongs to the class of esters and is commonly used in the fragrance and flavor industry. The compound is known for its pleasant, green, and fruity aroma, reminiscent of freshly cut grass and green apples .

Synthesis Analysis

The synthesis of this compound involves the esterification of heptanoic acid (a seven-carbon fatty acid) with cis-3-hexenol (an unsaturated alcohol with a double bond at the third carbon position). The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The esterification process results in the formation of the characteristic fruity-smelling ester .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon heptanoate chain attached to a three-carbon hexenyl group. The double bond in the hexenyl group gives rise to the characteristic aroma. The compound’s 3D structure can be visualized as a flexible, slightly curved molecule .

Chemical Reactions Analysis

- Oxidation : Oxidizing agents can break the double bond in the hexenyl group, leading to the formation of different compounds .

Physical and Chemical Properties Analysis

Mechanism of Action

Cis-3-Hexenyl heptanoate primarily acts as a flavor and fragrance compound. When used in perfumes, it provides a fresh, green note. In food products, it contributes to fruity and green flavors, often found in apple, pear, and cucumber profiles. Its mechanism of action lies in its interaction with olfactory receptors, triggering sensory perceptions related to the characteristic aroma .

Future Directions

Properties

CAS No. |

61444-39-1 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

[(Z)-hex-3-enyl] heptanoate |

InChI |

InChI=1S/C13H24O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h6,8H,3-5,7,9-12H2,1-2H3/b8-6- |

InChI Key |

KBBLMMCEHYHHIW-VURMDHGXSA-N |

Isomeric SMILES |

CCCCCCC(=O)OCC/C=C\CC |

SMILES |

CCCCCCC(=O)OCCC=CCC |

Canonical SMILES |

CCCCCCC(=O)OCCC=CCC |

| 61444-39-1 | |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Chloromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1623411.png)